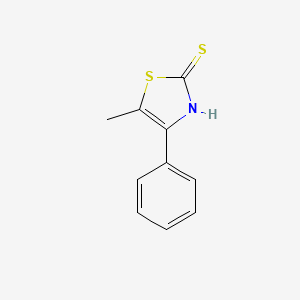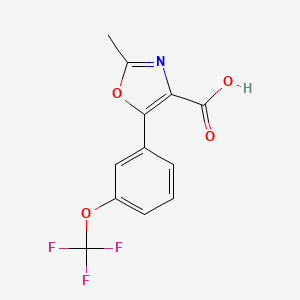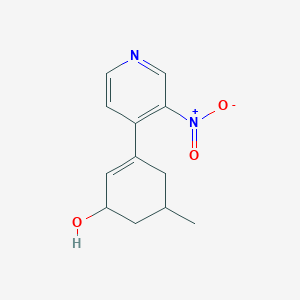
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol. It is primarily used in research settings and is known for its unique structure, which includes a nitropyridine group attached to a cyclohexenol ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol typically involves the reduction of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. The process includes the following steps:
Starting Material: 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone.
Solvent: Ethanol (EtOH).
Catalyst: Cerium(III) chloride heptahydrate (CeCl3-7H2O).
Reducing Agent: Sodium borohydride (NaBH4).
The reaction is carried out at 0°C for 2 hours, followed by quenching with water, extraction with ethyl acetate (EtOAc), and drying with sodium sulfate (Na2SO4). The final product is obtained with a yield of 91%.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Reduction: As described in the synthesis, the compound is formed by the reduction of its ketone precursor.
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Substitution: The nitro group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: this compound.
Oxidation: 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The specific mechanism of action for 5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is not well-documented. its effects are likely related to the presence of the nitro group, which can participate in redox reactions and interact with biological molecules. The molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone: The ketone precursor of the compound.
3-Nitropyridine: A simpler nitroaromatic compound.
Cyclohexenol: The parent alcohol without the nitroaromatic group.
Uniqueness
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is unique due to its combination of a cyclohexenol ring with a nitropyridine group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H14N2O3/c1-8-4-9(6-10(15)5-8)11-2-3-13-7-12(11)14(16)17/h2-3,6-8,10,15H,4-5H2,1H3 |
Clé InChI |
ZNLXEBMYIFPFSB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C=C(C1)C2=C(C=NC=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
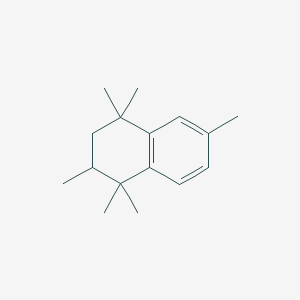

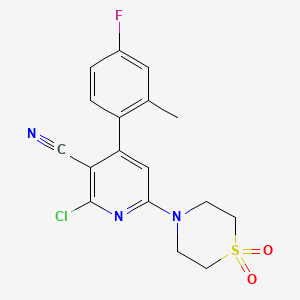
![3-Cyclopentyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8525997.png)

![1-tert-Butyl-4-[1-(4-ethoxyphenyl)-2-nitropropyl]benzene](/img/structure/B8526005.png)

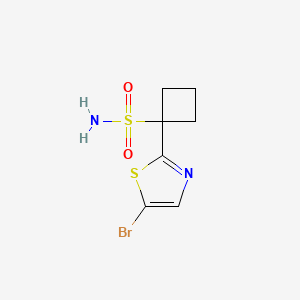
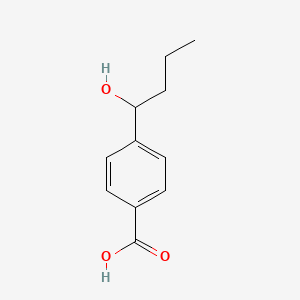
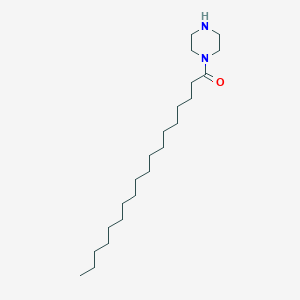
![Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate](/img/structure/B8526035.png)
![4-Chloro-5-hydroxy-2-sulfamoylbenzo[b]thiophene](/img/structure/B8526040.png)
